

Spectroscopic comparison with other furan-2-carbaldehyde isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)furan-2-carbaldehyde

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A Spectroscopic Showdown: Furan-2-carbaldehyde and Its Isomers

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. This guide provides an in-depth spectroscopic comparison of furan-2-carbaldehyde and its key isomers, offering a valuable resource for identification, characterization, and quality control in research and development.

This publication presents a detailed analysis of furan-2-carbaldehyde, furan-3-carbaldehyde, and 2-furylmethanol, utilizing data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a practical tool for laboratory professionals.

At a Glance: Key Spectroscopic Differences

The positioning of the functional group—aldehyde at the C2 or C3 position, or a hydroxymethyl group at C2—gives rise to distinct spectroscopic fingerprints for each isomer. These differences are most pronounced in their NMR spectra, where the chemical shifts and coupling constants of the furan ring protons are highly sensitive to the electronic influence of the substituent. Infrared spectroscopy reveals characteristic vibrational frequencies for the carbonyl and

hydroxyl groups, while UV-Vis spectroscopy highlights shifts in electronic transitions. Mass spectrometry provides insights into the fragmentation patterns, further aiding in differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FTIR, UV-Vis, and Mass Spectrometry for furan-2-carbaldehyde and its isomers.

Table 1: ^1H NMR Spectral Data (CDCl₃, ppm)

| Compound | H- aldehyde/H- methylene | H-2 | H-3 | H-4 | H-5 |
|--------------------------|--------------------------------|----------|-----------|-----------|-----------|
| Furan-2- carbaldehyde | 9.66 (s) | - | 7.30 (dd) | 6.63 (dd) | 7.73 (dd) |
| Furan-3- carbaldehyde | 9.95 (s) | 8.15 (s) | - | 6.85 (t) | 7.49 (t) |
| 2- Furylmethano l | 4.58 (s) | - | 6.25 (dd) | 6.19 (t) | 7.28 (dd) |

Table 2: ^{13}C NMR Spectral Data (CDCl₃, ppm)

| Compound | C=O / CH ₂ OH | C2 | C3 | C4 | C5 |
|--------------------------|-----------------------------|-------|-------|-------|-------|
| Furan-2- carbaldehyde | 177.9 | 152.4 | 123.1 | 110.1 | 160.8 |
| Furan-3- carbaldehyde | 192.8 | 145.2 | 127.0 | 109.5 | 144.6 |
| 2- Furylmethano l | 57.7 | 155.8 | 107.5 | 110.4 | 142.3 |

Table 3: FTIR Spectral Data (cm⁻¹)

| Compound | v(C=O) / v(O-H) | v(C-H) aromatic | v(C-O-C) |
|----------------------|-------------------|-----------------|-----------|
| Furan-2-carbaldehyde | 1680-1665 | ~3100 | 1250-1000 |
| Furan-3-carbaldehyde | 1690-1670 | ~3100 | 1250-1000 |
| 2-Furylmethanol | 3600-3200 (broad) | ~3100 | 1250-1000 |

Table 4: UV-Vis Spectral Data (in Ethanol)

| Compound | λ _{max} (nm) | Molar Absorptivity (ε) |
|----------------------|-----------------------|------------------------|
| Furan-2-carbaldehyde | 278, 228 | 14,000, 4,500 |
| Furan-3-carbaldehyde | ~254 | - |
| 2-Furylmethanol | 218 | - |

Table 5: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M ⁺) | Key Fragment Ions |
|----------------------|---------------------------------|-------------------|
| Furan-2-carbaldehyde | 96 | 95, 67, 39 |
| Furan-3-carbaldehyde | 96 | 95, 67, 39 |
| 2-Furylmethanol | 98 | 97, 81, 69, 41 |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, a standard pulse sequence was used with a spectral width of 0-12 ppm. For ¹³C NMR, proton-decoupled spectra were acquired with a spectral width of 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

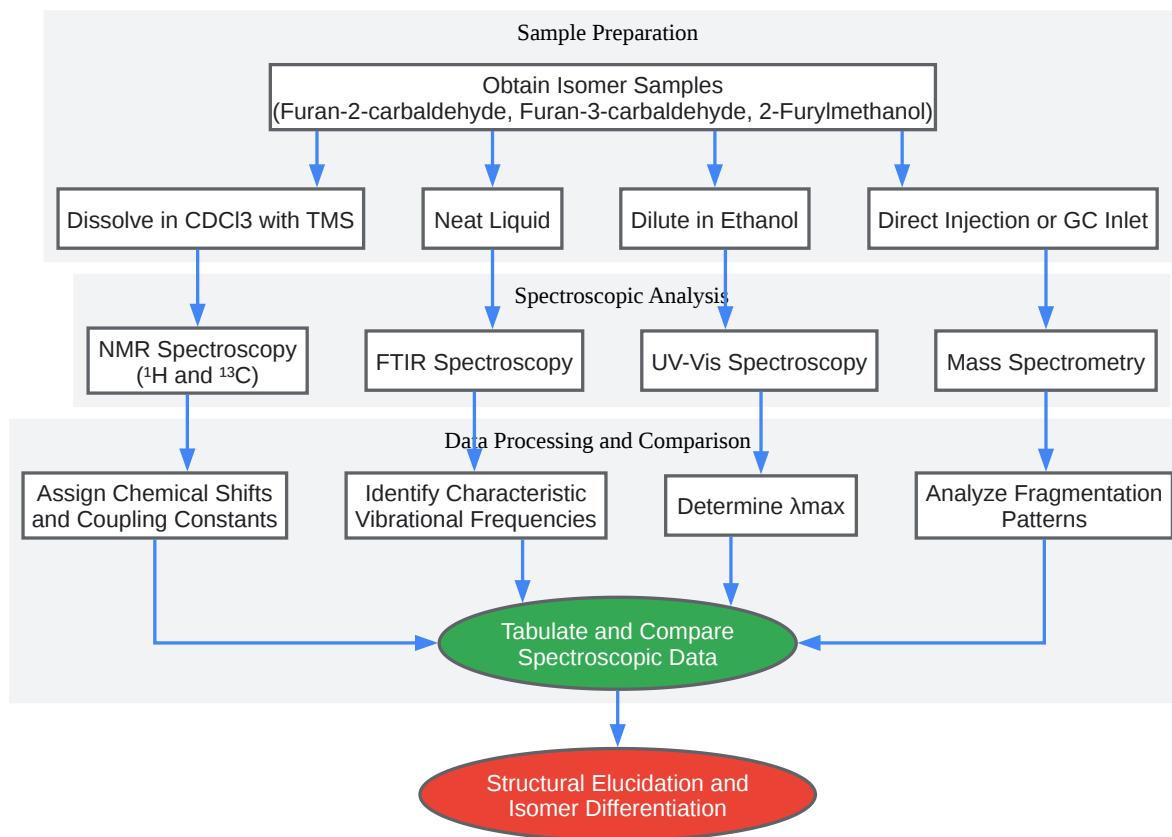
UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁴ M. Spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan-2-carbaldehyde and its isomers.

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Caption: Workflow for the spectroscopic comparison of furan-2-carbaldehyde isomers.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com